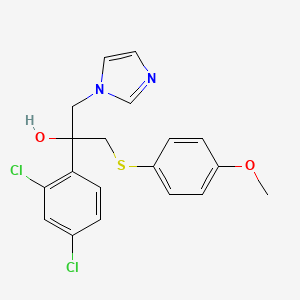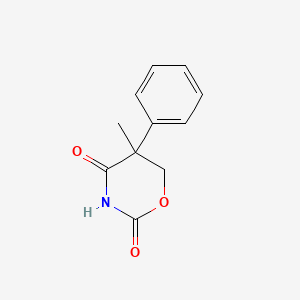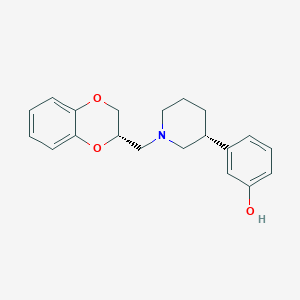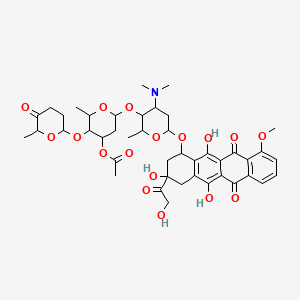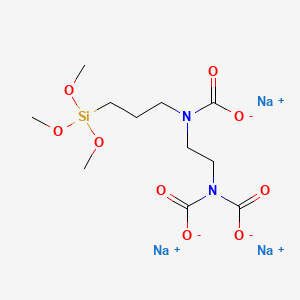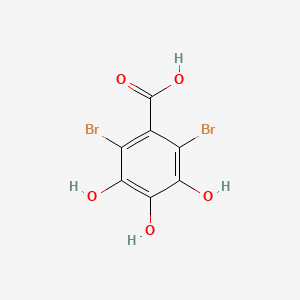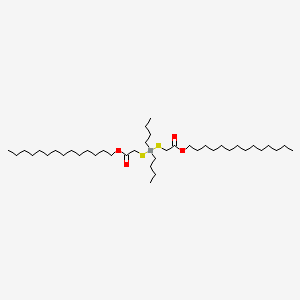
Dibutyltinbis(myristylmercapto acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyltinbis(myristylmercapto acetate) is an organotin compound known for its versatile applications in various industrial processes. . Dibutyltinbis(myristylmercapto acetate) is particularly notable for its role in catalyzing esterification and transesterification reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyltinbis(myristylmercapto acetate) typically involves the reaction of dibutyltin oxide with myristylmercapto acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Dibutyltin oxide+Myristylmercapto acetic acid→Dibutyltinbis(myristylmercapto acetate)
The reaction is usually conducted in an inert atmosphere to prevent oxidation and is often catalyzed by a small amount of acid or base to facilitate the reaction .
Industrial Production Methods
Industrial production of Dibutyltinbis(myristylmercapto acetate) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Dibutyltinbis(myristylmercapto acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its tin(II) state.
Substitution: The compound can undergo substitution reactions where the myristylmercapto acetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dibutyltin oxide, while substitution reactions can produce a variety of organotin compounds with different ligands .
Scientific Research Applications
Dibutyltinbis(myristylmercapto acetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Dibutyltinbis(myristylmercapto acetate) involves its ability to coordinate with various substrates, facilitating chemical reactions. The tin center acts as a Lewis acid, activating the substrates and promoting the formation of reaction intermediates. This catalytic activity is crucial in processes such as polymerization and esterification .
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in polymer production.
Dibutyltin diacetate: Known for its use in esterification reactions.
Dibutyltin bis(acetylacetonate): Used as a catalyst in various chemical reactions.
Uniqueness
Dibutyltinbis(myristylmercapto acetate) is unique due to its specific ligand structure, which imparts distinct catalytic properties. The myristylmercapto acetate ligands provide steric hindrance and electronic effects that influence the reactivity and selectivity of the compound in various reactions .
Properties
CAS No. |
83833-21-0 |
|---|---|
Molecular Formula |
C40H80O4S2Sn |
Molecular Weight |
807.9 g/mol |
IUPAC Name |
tetradecyl 2-[dibutyl-(2-oxo-2-tetradecoxyethyl)sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C16H32O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;2*1-3-4-2;/h2*19H,2-15H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
JVVULFHXDXRODO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


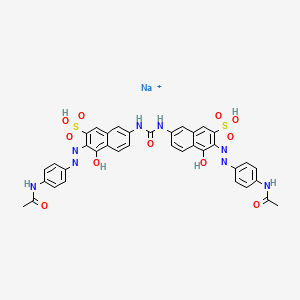
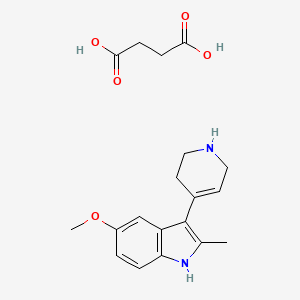
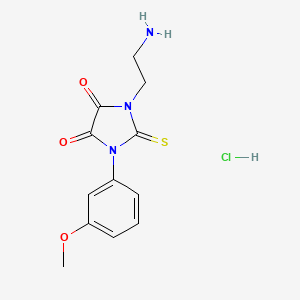
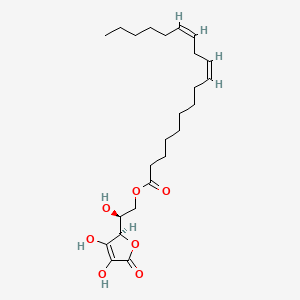
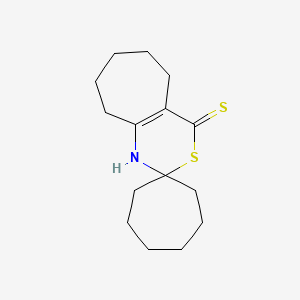
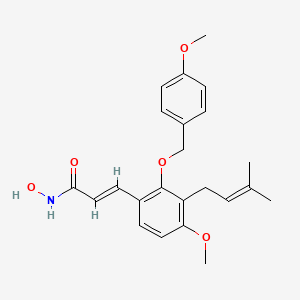
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
